4-(5-Chlorothiophen-2-yl)thian-4-ol
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Overview
Description
The compound identified as “4-(5-Chlorothiophen-2-yl)thian-4-ol” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-Chlorothiophen-2-yl)thian-4-ol” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a subsequent reaction to produce the final compound.
Hydrothermal synthesis: This method involves the use of high temperature and pressure to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale reactors and optimized conditions to maximize yield and minimize costs. Common industrial methods include:
Batch reactors: These reactors allow for precise control over reaction conditions and are suitable for producing high-purity compounds.
Continuous flow reactors: These reactors are used for large-scale production and offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“4-(5-Chlorothiophen-2-yl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of “this compound” typically involve specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate and hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride and lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon and platinum.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. Common products include:
Oxidized derivatives: These are formed through oxidation reactions.
Reduced derivatives: These are formed through reduction reactions.
Substituted derivatives: These are formed through substitution reactions.
Scientific Research Applications
“4-(5-Chlorothiophen-2-yl)thian-4-ol” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of biological processes and as a tool for probing cellular functions.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “4-(5-Chlorothiophen-2-yl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibiting enzymes: It may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Modulating signaling pathways: It may modulate signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)thian-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS2/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFAJCWLYUEGNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=C(S2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC=C(S2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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